(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal
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Overview
Description
3beta-Hydroxy-lanosta-8,24-dien-21-al is a triterpenoid.
(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-hept-5-enal is a natural product found in Inonotus obliquus with data available.
Scientific Research Applications
Structural Analysis and Characterization
Research on similar compounds emphasizes the significance of structural analysis for understanding their properties and potential applications. For instance, studies have focused on the crystal structures of similar steroidal compounds, revealing how molecular configurations influence their behavior and interactions. The detailed analysis of these compounds, including their conformations and hydrogen bonding patterns, contributes valuable insights into their potential utility in scientific research (Zhang et al., 2012; Hussain, Rehman, & Parvez, 2010).
Medicinal Chemistry and Drug Design
Steroidal compounds, closely related to the mentioned chemical, have been explored for their potential in medicinal chemistry, particularly in drug design. The synthesis and structural elucidation of bioactive derivatives from natural sources highlight the therapeutic potential of these molecules. Research into their antimicrobial, antifungal, and anticancer activities is a testament to their versatility and potential in developing new therapeutic agents (Shaheen, Ali, Rosario, & Shah, 2014).
Environmental Toxicology
Research into similar compounds also touches on environmental toxicology, investigating the toxicity of hydroxylated alkyl-phenanthrenes to aquatic life. This research can inform the environmental impact assessments of chemical spills or releases, providing crucial data on the potential harm to ecosystems and suggesting mitigation strategies (Fallahtafti et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3beta-Hydroxylanosta-8,24-diene-21-al is the process of tumor promotion . This compound, a lanostane-type triterpene, has been found to inhibit tumor promotion, thereby reducing the incidence of papillomas in mice .
Mode of Action
The exact mode of action of 3beta-Hydroxylanosta-8,24-diene-21-al It is known that it interacts with the process of tumor promotion, leading to a decrease in the incidence of papillomas in mice . This suggests that it may interfere with the signaling pathways involved in tumor promotion.
Biochemical Pathways
The specific biochemical pathways affected by 3beta-Hydroxylanosta-8,24-diene-21-al Given its inhibitory effect on tumor promotion, it is likely that it affects pathways involved in cell proliferation and apoptosis .
Result of Action
The primary result of the action of 3beta-Hydroxylanosta-8,24-diene-21-al is a reduction in the incidence of papillomas in mice . This suggests that it has a protective effect against tumor promotion.
Biochemical Analysis
Biochemical Properties
It is known that this compound may have cancer cell growth inhibitory activity against P388, HL-60, L1210 and KB cell lines .
Cellular Effects
Its potential inhibitory activity against cancer cell growth suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Properties
CAS No. |
96574-03-7 |
---|---|
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal |
InChI |
InChI=1S/C30H48O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,19,21-22,25-26,32H,8,10-18H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1 |
InChI Key |
BDXXTCGLJBYHHM-ILLHTMCHSA-N |
Isomeric SMILES |
CC(=CCC[C@@H](C=O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
SMILES |
CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(C=O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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